Chlorodifluoroacetic acid

Catalog No.
S591163
CAS No.
76-04-0
M.F
C2HClF2O2
M. Wt
130.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodifluoroacetic acid

CAS Number

76-04-0

Product Name

Chlorodifluoroacetic acid

IUPAC Name

2-chloro-2,2-difluoroacetic acid

Molecular Formula

C2HClF2O2

Molecular Weight

130.48 g/mol

InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)Cl)O

Solubility

7.66 M

Synonyms

chlorodifluoroacetic acid, chlorodifluoroacetic acid, silver salt, chlorodifluoroacetic acid, sodium salt

Canonical SMILES

C(=O)(C(F)(F)Cl)O

Precursor for Difluorocarbene:

CDFAA serves as a valuable precursor for generating difluorocarbene (CF₂), a highly reactive intermediate with diverse applications in organic synthesis. Researchers utilize difluorocarbene for the insertion of two fluorine atoms into carbon-carbon or carbon-hydrogen bonds. This unique reactivity allows for the creation of novel fluorinated molecules with desired properties, such as pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Fluorinated Compounds:

Beyond difluorocarbene generation, CDFAA itself participates in various synthetic reactions. Its unique combination of acidic and halogenated functionalities enables its use in the preparation of diverse fluorinated compounds, including pharmaceuticals, agrochemicals, and functional materials [].

Chlorodifluoroacetic acid is a fluorinated organic compound with the chemical formula C₂HClF₂O₂. It is characterized by the presence of two fluorine atoms, one chlorine atom, and a carboxylic acid functional group. This compound is notable for its strong acidic properties and potential applications in various

As mentioned earlier, CDFA acts as an inhibitor of succinate dehydrogenase, a key enzyme in the Krebs cycle. This cycle is crucial for cellular respiration, the process by which cells generate energy (ATP) from nutrients. By inhibiting succinate dehydrogenase, CDFA disrupts the Krebs cycle, leading to decreased ATP production and altered cellular metabolism []. Researchers use CDFA to study the role of the Krebs cycle in various biological processes and diseases.

Case Study

Studies have explored the use of CDFA to target cancer cells. Cancer cells often rely more heavily on aerobic glycolysis (energy production without oxygen) compared to healthy cells. Disrupting the Krebs cycle with CDFA could potentially starve cancer cells of energy, leading to cell death []. However, further research is needed to determine the effectiveness and safety of CDFA for cancer treatment.

  • Decarboxylation: Under certain conditions, such as heating in the presence of tertiary phosphines, chlorodifluoroacetic acid can undergo decarboxylation, producing carbon dioxide and other byproducts like chlorodifluoromethane and fluoroform .
  • Reformatskii-Claisen Reaction: This reaction involves the transformation of allyl chlorodifluoroacetate into 2,2-difluoro-4-pentenoic acid, showcasing its utility in synthesizing more complex fluorinated compounds .
  • Electron-Induced Reactions: Studies have shown that chlorodifluoroacetic acid can undergo reactions when exposed to electron beams, indicating its potential for use in advanced materials science .

Chlorodifluoroacetic acid exhibits significant biological activity, primarily due to its corrosive nature. It can cause severe irritation to the respiratory tract upon inhalation and may lead to burns on contact with skin or eyes . Its biological effects are primarily toxicological, necessitating careful handling in laboratory and industrial settings.

Several methods exist for synthesizing chlorodifluoroacetic acid:

  • Fluorination of Acetic Acid: One common approach involves the direct fluorination of acetic acid using fluorinating agents under controlled conditions.
  • Reactions with Chlorine: Chlorodifluoroacetic acid can also be synthesized through reactions involving acetic acid and chlorine or other halogenating agents, leading to the introduction of chlorine and fluorine atoms into the acetic acid structure .

Chlorodifluoroacetic acid finds applications in various fields:

  • Synthesis of Fluorinated Compounds: It serves as a precursor for synthesizing other fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Chemical Intermediates: The compound is used as an intermediate in the production of specialty chemicals that require fluorinated moieties for enhanced properties.
  • Research

Studies on the interactions of chlorodifluoroacetic acid reveal its potential reactivity with various nucleophiles and electrophiles. Its ability to participate in nucleophilic substitution reactions makes it a versatile reagent in organic synthesis. Additionally, research indicates that its interactions can lead to the formation of stable intermediates that are useful in further chemical transformations .

Chlorodifluoroacetic acid shares structural and functional similarities with several related compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Dichloroacetic AcidC₂HCl₂O₂Stronger acidity; used in medical applications
Trichloroacetic AcidC₂HCl₃O₂More potent irritant; used for chemical peels
Sodium ChlorodifluoroacetateC₂ClF₂NaO₂Salt form; used as a herbicide
2,2-Dichloroacetic AcidC₂HCl₂O₂Similar reactivity; used as a metabolic inhibitor

Chlorodifluoroacetic acid is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct physical and chemical properties compared to its analogs. Its ability to participate in diverse

XLogP3

1.2

Boiling Point

122.0 °C

Melting Point

25.0 °C

Related CAS

1895-39-2 (hydrochloride salt)
2923-14-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

76-04-0

Wikipedia

Chlorodifluoroacetic acid

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-: ACTIVE

Dates

Modify: 2023-08-15

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